

Inter-Laboratory Validation of Analytical Methods for the Herbicide Tiafenacil

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Compound of Interest

Compound Name: Tiafenacil

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A comparative guide for researchers and drug development professionals on the validated analytical methods for **tiafenacil**, providing a comprehensive overview of performance data from various studies.

This guide offers a detailed comparison of analytical methodologies for the quantification of **tiafenacil**, a pyrimidinedione herbicide, in diverse environmental and agricultural matrices. The information presented is collated from independent laboratory validation studies and peer-reviewed research, aiming to assist researchers, scientists, and professionals in drug and pesticide development in selecting and implementing robust analytical methods.

Comparative Performance of Analytical Methods

The validation of analytical methods for **tiafenacil** has been demonstrated across various matrices, primarily employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by advanced chromatographic techniques. The following tables summarize the quantitative performance of these methods.

Table 1: Method Performance for **Tiafenacil** Analysis in Water

Parameter	Method	Tiafenacil & Metabolites (DCC-3825 and others)	Reference
Instrumentation	LC-MS/MS	-	[1][2]
Extraction	Solid Phase Extraction (SPE)	-	[1]
Limit of Quantitation (LOQ)	0.1 µg/L (0.1 ppb)	In surface and drinking water	[1][2]
Linearity (r)	≥ 0.9954	In the range of 0.1 to 10.0 ng/mL	
Mean Recovery	70-120%	At fortification levels of 0.1 ng/mL and 1.0 ng/mL	
Relative Standard Deviation (RSD)	≤ 20%	-	

Table 2: Method Performance for **Tiafenacil** Analysis in Soil

Parameter	Method	Tiafenacil & Transformation Products	Reference
Instrumentation	UHPLC-QTOF-MS/MS	-	
Extraction	QuEChERS	-	
Limit of Quantitation (LOQ)	2.0 µg/kg	-	
Linearity (R ²)	≥ 0.9949	In the range of 0.015 to 2.0 mg/kg	
Recovery	80.59% - 110.05%	At concentrations of 0.1, 0.5, and 2.0 mg/kg	
Intra-day Precision (RSDr)	0.28% - 11.55%	-	
Inter-day Precision (RSDR)	0.29% - 12.93%	-	

Table 3: Method Performance for **Tiafenacil** Analysis in Fruits

Parameter	Method	Tiafenacil & Six Metabolites	Reference
Instrumentation	UHPLC-MS/MS	-	
Extraction	Acetonitrile extraction and clean-up by C18 and GCB	-	
Limit of Quantitation (LOQ)	10 µg/kg	In seven different fruit matrices	
Linearity (R ²)	> 0.9911	-	
Recovery	73% - 105%	At spiking levels of 10, 100, and 1000 µg/kg	
Intra-day Precision (RSDr)	1.0% - 13.0%	n=5	
Inter-day Precision (RSDR)	1.1% - 14.6%	n=15	

Experimental Protocols

The methodologies cited in this guide predominantly utilize a combination of efficient sample preparation and sensitive detection techniques.

1. Analysis in Water (Method MFT03717E)

- Principle: This method is designed for the quantitative determination of **tiafenacil** (DCC-3825) and its metabolites in surface and drinking water.
- Extraction: Residues are extracted from water samples using acetic acid. The acidified sample is then passed through a conditioned SPE cartridge (Oasis HLB VAC RC 60 mg).
- Elution: The analytes are eluted from the SPE cartridge using a mixture of methanol and water (70:30, v/v).

- Detection: The eluate is analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

2. Analysis in Soil

- Principle: An efficient QuEChERS-based method for the simultaneous measurement of **tiafenacil** and its transformation products in soil.
- Extraction: The QuEChERS technique is employed for sample extraction, which is known for its efficiency in pesticide residue analysis.
- Detection: The extracts are analyzed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS).

3. Analysis in Fruits

- Principle: A reliable method for the simultaneous determination of **tiafenacil** and its six metabolites in various fruit matrices.
- Extraction: Samples are extracted using acidified acetonitrile.
- Clean-up: The extract is cleaned up using octadecylsilane (C18) and graphitized carbon black (GCB) to remove interfering matrix components.
- Detection: The cleaned-up extract is analyzed by Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).

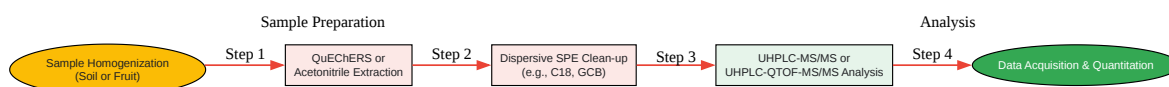
Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.



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Caption: General workflow for the analysis of **tiafenacil** in water samples.



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Caption: General workflow for **tiafenacil** analysis in soil and fruit matrices.

This guide provides a comparative summary based on available research and validation reports. For detailed protocols and specific applications, users should refer to the cited literature. The presented data demonstrates that robust and reliable methods are available for the determination of **tiafenacil** residues in various important matrices.

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References

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